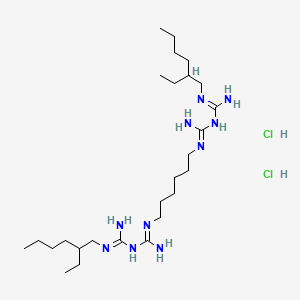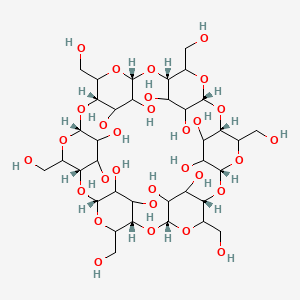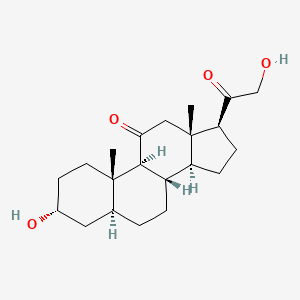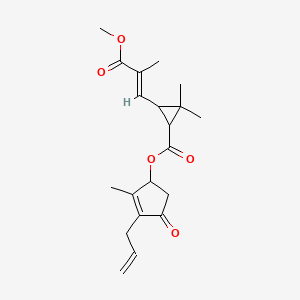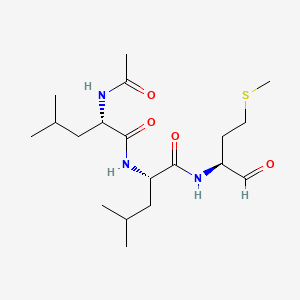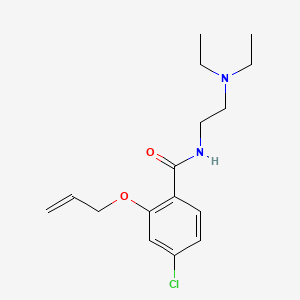![molecular formula C22H18N6O B1665297 4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole CAS No. 374886-51-8](/img/structure/B1665297.png)
4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole
Descripción general
Descripción
ASP 2535 es un compuesto orgánico sintético conocido por su potente e inhibitoria selectiva del transportador de glicina-1 (GlyT1). Este compuesto es biodisponible por vía oral, permeable al cerebro y activo a nivel central. Ha mostrado ser prometedor en la mejora del deterioro cognitivo en modelos animales de esquizofrenia y enfermedad de Alzheimer .
Métodos De Preparación
El nombre químico de ASP 2535 es 4-[3-(1-Metiletil)-5-(6-fenil-3-piridinil)-4H-1,2,4-triazol-4-il]-2,1,3-benzoxadiazol. La ruta sintética involucra la formación del anillo triazol y la posterior unión de la parte benzoxadiazol. Las condiciones de reacción suelen incluir el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) o el etanol, y las reacciones se llevan a cabo a temperaturas controladas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
ASP 2535 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar el anillo triazol o la parte benzoxadiazol.
Aplicaciones Científicas De Investigación
ASP 2535 tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de inhibidores del transportador de glicina.
Biología: El compuesto se utiliza en la investigación para comprender el papel de los transportadores de glicina en las funciones neurológicas.
Medicina: ASP 2535 se está investigando por sus posibles efectos terapéuticos en el tratamiento de los déficits cognitivos asociados con la esquizofrenia y la enfermedad de Alzheimer.
Industria: El compuesto se utiliza en el desarrollo de nuevos medicamentos dirigidos a los transportadores de glicina
Mecanismo De Acción
ASP 2535 ejerce sus efectos inhibiendo el transportador de glicina-1 (GlyT1). Esta inhibición aumenta la disponibilidad de glicina, un coagonista del receptor N-metil-D-aspartato (NMDA), lo que aumenta la función del receptor NMDA. El compuesto exhibe una selectividad 50 veces mayor para GlyT1 que para el transportador de glicina-2 (GlyT2), lo que lo hace altamente específico en su acción .
Comparación Con Compuestos Similares
ASP 2535 se compara con otros inhibidores del transportador de glicina como:
Bitopertin: Otro potente inhibidor de GlyT1 con propiedades de mejora cognitiva similares.
Tilapertin: Un inhibidor oral del transportador de glicina tipo 1.
PF-03463275: Un inhibidor reversible selectivo de GlyT1. ASP 2535 es único debido a su alta selectividad para GlyT1 y su capacidad para mejorar las funciones cognitivas en modelos animales
Propiedades
IUPAC Name |
4-[3-(6-phenylpyridin-3-yl)-5-propan-2-yl-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O/c1-14(2)21-24-25-22(28(21)19-10-6-9-18-20(19)27-29-26-18)16-11-12-17(23-13-16)15-7-4-3-5-8-15/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGLDGKVKDPVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C2=CC=CC3=NON=C32)C4=CN=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374886-51-8 | |
| Record name | ASP-2535 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374886518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASP-2535 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6627LI8F9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





